N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
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Overview
Description
N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a triazole ring, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol.
Attachment of the Naphthalene Ring: The naphthalene ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the naphthalene ring.
Substitution: The phenyl group or the ethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or ethylsulfanyl moieties.
Scientific Research Applications
N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. The compound’s structure allows it to interact with various pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
- N-{[5-(ethylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Uniqueness
N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is unique due to its specific combination of functional groups and its structural configuration
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-2-28-22-25-24-20(26(22)17-11-4-3-5-12-17)15-23-21(27)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,2,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSBKMIWEKYTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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